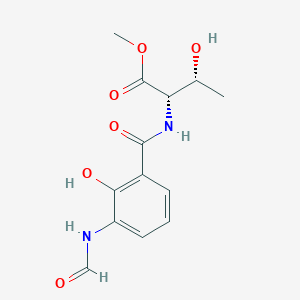

N--Formylantimycic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Formylantimycic acid methyl ester is an analog of antimycin . It was isolated and purified from the crude extract produced by Streptomyces melanogenes strain YBS22 . This compound has a unique structure due to its D-configuration, which is identical to that of the threonine unit of N-formylantimycic acid methyl ester in antimycin .

Synthesis Analysis

The compound was isolated and purified from the crude extract of the strain YBS22 . The structure of this compound was determined to be N-formylantimycic acid methyl ester, an acyclic derivative of antimycin, on the basis of combined chemical and spectral methods .Molecular Structure Analysis

The structure of N-formylantimycic acid methyl ester is unique due to its D-configuration, which is identical to that of the threonine unit of N-formylantimycic acid methyl ester in antimycin .Chemical Reactions Analysis

The compound N-formylantimycic acid methyl ester, which belongs to an antimycin analog, was isolated and purified from crude extract produced by YBS22 .Scientific Research Applications

Discovery and Structural Analysis

- N-Formylantimycic acid methyl ester was isolated from Streptomyces sp. collected from marine sediment. It is an acyclic derivative of antimycin, and its structure was determined through chemical and spectral methods. This discovery adds to the understanding of antimycin structure-activity relationships (Seo et al., 2001).

Chemical Modification and Biopolymer Applications

- The chemical modification of xylan, a process involving various ethers and esters, including compounds like N-Formylantimycic acid methyl ester, shows potential in creating biopolymers with specific properties. These biopolymers can be used in drug delivery applications (Petzold-Welcke et al., 2014).

Catalysis and Methylation Processes

- Innovative methodologies have been developed for methylation of amines using formic acid, which involves N-Formylantimycic acid methyl ester as a source of carbon and hydrogen. This contributes to more efficient and environmentally friendly chemical synthesis processes (Savourey et al., 2014).

Amino Acid Research and Derivatization

- Research on amino acids involving N-Formylantimycic acid methyl ester focuses on creating volatile derivatives for assay development. This is crucial for advancing analytical techniques in biochemistry (Grubb & Callery, 1989).

Lipid Research and Gas Chromatography

- In lipid research, methods for preparing fatty acid methyl esters and dimethylacetals, including N-Formylantimycic acid methyl ester, have been developed. This is important for gas chromatographic analysis of lipids, contributing to a better understanding of lipid chemistry (Morrison & Smith, 1964).

Enhancing Chemical Synthesis Efficiency

- N-Formylantimycic acid methyl ester plays a role in transesterification and acylation reactions. It is used in catalysis to increase the efficiency of chemical syntheses, offering new avenues for chemical production (Grasa et al., 2003).

Carbon-11 Radiolabeling in Medical Research

- In the field of medical research, particularly in imaging studies, N-Formylantimycic acid methyl ester has been used in the radiolabeling of formyl groups with carbon-11. This application is crucial for the development of novel diagnostic tools (Schou & Halldin, 2012).

Advancements in Amino Acid Synthesis

- The compound also contributes to the advancement in amino acid synthesis. Techniques for the N-arylation of amino acid esters, including N-Formylantimycic acid methyl ester, have been developed, significantly impacting the field of organic chemistry (King & Buchwald, 2016).

Innovations in Polymer Chemistry

- In polymer chemistry, methyl α-([13C,15N]isocyano)propionate was synthesized from N-Formylantimycic acid methyl ester, contributing to the development of labeled compounds for NMR and IR spectroscopy. This is key for understanding polymer structures and properties (Vlietstra et al., 1982).

Surface Chemistry and Biochips

- Finally, N-Formylantimycic acid methyl ester has implications in surface chemistry, especially in the creation of biochips, biosensors, and biomaterials. It plays a role in understanding EDC/NHS activation mechanisms in polymeric brushes (Wang et al., 2011).

Mechanism of Action

properties

IUPAC Name |

methyl (2S,3R)-2-[(3-formamido-2-hydroxybenzoyl)amino]-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-7(17)10(13(20)21-2)15-12(19)8-4-3-5-9(11(8)18)14-6-16/h3-7,10,17-18H,1-2H3,(H,14,16)(H,15,19)/t7-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDSAXOHMLWBNA-XCBNKYQSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)C1=C(C(=CC=C1)NC=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743754.png)

![(4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743755.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2743756.png)

![2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2743757.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2743765.png)

![5-(2-Phenylhydrazino)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2743767.png)